Methyl 2-(2-chlorosulfonylphenyl)acetate
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Overview
Description
Methyl 2-(2-chlorosulfonylphenyl)acetate is an organic compound with the molecular formula C9H9ClO4S. It is a versatile chemical used in various scientific research applications, particularly in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-chlorosulfonylphenyl)acetate typically involves the esterification of 2-(2-chlorosulfonylphenyl)acetic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes using continuous flow reactors. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-chlorosulfonylphenyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted phenylacetates, reduced phenylacetates, and sulfonic acid derivatives .
Scientific Research Applications
Methyl 2-(2-chlorosulfonylphenyl)acetate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(2-chlorosulfonylphenyl)acetate involves its interaction with specific molecular targets. The chlorosulfonyl group is reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its applications in enzyme inhibition studies and drug development .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-chlorophenyl)acetate: Similar in structure but lacks the sulfonyl group.
Methyl 2-(2-sulfophenyl)acetate: Contains a sulfonic acid group instead of a chlorosulfonyl group.
Uniqueness
Methyl 2-(2-chlorosulfonylphenyl)acetate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in applications requiring specific interactions with nucleophilic sites .
Properties
IUPAC Name |
methyl 2-(2-chlorosulfonylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-14-9(11)6-7-4-2-3-5-8(7)15(10,12)13/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRJVNXXXQQFSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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